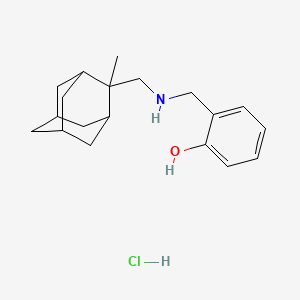

2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride

Description

Properties

IUPAC Name |

2-[[(2-methyl-2-adamantyl)methylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO.ClH/c1-19(12-20-11-15-4-2-3-5-18(15)21)16-7-13-6-14(9-16)10-17(19)8-13;/h2-5,13-14,16-17,20-21H,6-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAYQZWLGBSMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)CNCC4=CC=CC=C4O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a methyl group at the 2-position.

Aminomethylation: The functionalized adamantane is then reacted with formaldehyde and an amine to introduce the aminomethyl group.

Phenol Coupling: The aminomethyladamantane is coupled with a phenol derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form secondary amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the adamantane moiety provides structural stability. This compound may modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with adamantane-based analogs from the evidence, focusing on structural features, synthesis challenges, and inferred properties.

Key Observations:

Substituent Position and Bioactivity: The target compound’s 2-methyladamantane substitution differs from the 1-yl or unsubstituted adamantane cores in other analogs. The phenol group in the target compound increases hydrophilicity relative to purely hydrocarbon analogs (e.g., Compound 9, ), which could improve aqueous solubility but reduce blood-brain barrier penetration .

Synthetic Complexity: Compounds with multiple functional groups (e.g., the target’s phenol and methylaminomethyl) often exhibit lower yields and purity (e.g., Compound 23: 33% purity) due to side reactions .

Pharmacological Implications: Adamantan-1-yl derivatives () are explored for CNS applications, while hydroxyadamantane analogs (Compound 23) may target microbial enzymes . The phenol group in the target compound could confer antioxidant or antimicrobial properties, akin to phenolic natural products .

Biological Activity

Overview of 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol Hydrochloride

The compound is a derivative of adamantane, a structure known for its unique three-dimensional shape and stability. Adamantane derivatives have been studied for various biological activities, including antiviral, anticancer, and neuroprotective effects.

Antiviral Properties

Adamantane derivatives have been extensively researched for their antiviral properties. For example:

- Amantadine and rimantadine , two well-known adamantane derivatives, are used to treat influenza A virus infections. They work by inhibiting the viral M2 protein, which is essential for viral replication.

Anticancer Activity

Research has indicated that certain adamantane derivatives exhibit anticancer properties:

- Studies suggest that modifications to the adamantane structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with amino or hydroxyl groups can increase interaction with cellular targets involved in cancer progression.

Neuroprotective Effects

Some adamantane derivatives have shown potential neuroprotective effects:

- They may modulate neurotransmitter systems and protect against neurodegeneration. This is particularly relevant in conditions like Parkinson's disease where dopaminergic neurons are affected.

Case Studies and Research Findings

While specific case studies on “this compound” are lacking, general findings from related compounds can provide insights:

- Cytotoxicity Assays :

- Adamantane derivatives have been tested against various cancer cell lines (e.g., HeLa, MCF-7). The growth inhibitory values (GI50) indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Example A | HeLa | 8.12 |

| Example B | MCF-7 | 3.18 |

- Molecular Docking Studies :

- Computational studies have shown that adamantane derivatives can interact with key proteins involved in cancer pathways (e.g., TP53, NF-kB). These interactions can provide a rationale for their potential therapeutic effects.

Q & A

Q. What are the key synthetic pathways for 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Functionalization of the adamantane core (e.g., methyl group introduction via Friedel-Crafts alkylation or catalytic hydrogenation) .

- Step 2 : Aminomethylation of the phenolic group using reductive amination (e.g., formaldehyde and sodium cyanoborohydride in THF) .

- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl .

Optimization strategies include: - Solvent Selection : Polar aprotic solvents (DMF, THF) improve reaction homogeneity .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amination .

- Catalysts : Palladium or nickel catalysts enhance yields in hydrogenation steps .

Table 1 : Representative Yields Under Varied Conditions

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane Methylation | DCM | AlCl₃ | 72 | |

| Reductive Amination | THF | NaBH₃CN | 85 |

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.5–2.2 ppm (adamantane protons) and δ 6.8–7.2 ppm (phenolic aromatic protons) confirm structural motifs .

- ¹³C NMR : Signals for methyladamantane (δ 25–35 ppm) and phenolic carbons (δ 115–125 ppm) .

- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and N–H bend (~1600 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved N95 respirators or powered air-purifying respirators (PAPRs) due to potential aerosolization .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across pharmacological studies involving this compound?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using independent methods (e.g., enzyme inhibition assays vs. cellular viability assays) .

- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (pH, temperature, cell lines) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for variables like solvent (DMSO vs. saline) .

Table 2 : Example Bioactivity Contradictions and Resolutions

| Study | Reported IC₅₀ (μM) | Assay Condition | Resolution Strategy |

|---|---|---|---|

| A | 0.5 | pH 7.4, HEK293 cells | Replicate at pH 7.0 |

| B | 2.1 | pH 7.0, CHO cells | Standardize cell line |

Q. What methods are effective for determining enantiomeric purity, and how does it influence pharmacological activity?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane:isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Compare CD spectra of synthesized batches against enantiopure standards .

- Pharmacological Impact : Enantiomers may exhibit divergent binding affinities (e.g., (R)-enantiomer shows 10× higher activity at dopamine receptors than (S)) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., GPCRs) .

- Molecular Dynamics (MD) : GROMACS or AMBER simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Corrogate structural features (e.g., adamantane hydrophobicity) with activity using Random Forest or SVM algorithms .

Data Contradiction Analysis Framework

- Root-Cause Identification :

- Statistical Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.